Cas no 143094-64-8 (2-(4-methylphenoxy)butanoic acid)

2-(4-methylphenoxy)butanoic acid is a versatile organic compound characterized by its alkanoic acid core and aromatic substituent. It exhibits favorable solubility in organic solvents and demonstrates high purity, making it suitable for various chemical applications. Its distinct structure provides opportunities for synthesis of complex organic molecules, offering a valuable tool for chemical research and development.
2-(4-methylphenoxy)butanoic acid structure
143094-64-8 structure
商品名:2-(4-methylphenoxy)butanoic acid
CAS番号:143094-64-8
MF:C11H14O3
メガワット:194.22706
MDL:MFCD03422244
CID:1067982
PubChem ID:3429311

2-(4-methylphenoxy)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-p-Tolyloxy-butyric acid
    • 2-p-Tolyloxy-buttersaeure
    • AC1MP468
    • ACMC-1C703
    • ARONIS009701
    • Butanoic acid, 2-(4-methylphenoxy)-
    • SBB009321
    • SureCN1171344
    • 2-(p-Tolyloxy)butanoic acid
    • BBL014317
    • VS-04266
    • AKOS016342187
    • STK347605
    • 2-(4-methylphenoxy)butanoic acid
    • MFCD03422244
    • DTXSID60392392
    • SCHEMBL1171344
    • CS-0215214
    • AKOS000103684
    • 143094-64-8
    • EN300-228626
    • ALBB-000858
    • MDL: MFCD03422244
    • インチ: InChI=1S/C11H14O3/c1-3-10(11(12)13)14-9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3,(H,12,13)
    • InChIKey: NDJKTFBUSVQYJD-UHFFFAOYSA-N
    • ほほえんだ: CCC(C(=O)O)OC1=CC=C(C)C=C1

計算された属性

  • せいみつぶんしりょう: 194.09432
  • どういたいしつりょう: 194.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 183
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.114
  • ふってん: 317°C at 760 mmHg
  • フラッシュポイント: 120.9°C
  • 屈折率: 1.522
  • PSA: 46.53

2-(4-methylphenoxy)butanoic acid セキュリティ情報

  • 危険レベル:IRRITANT

2-(4-methylphenoxy)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-228626-5.0g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
5.0g
$491.0 2024-06-20
TRC
M355338-50mg
2-(4-methylphenoxy)butanoic acid
143094-64-8
50mg
$ 135.00 2022-06-03
Chemenu
CM113063-5g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
5g
$420 2023-02-18
1PlusChem
1P007ZLG-50mg
Butanoic acid, 2-(4-methylphenoxy)-
143094-64-8 95%
50mg
$119.00 2025-02-22
Enamine
EN300-228626-0.1g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
0.1g
$73.0 2024-06-20
Enamine
EN300-228626-1.0g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
1.0g
$213.0 2024-06-20
TRC
M355338-10mg
2-(4-methylphenoxy)butanoic acid
143094-64-8
10mg
$ 65.00 2022-06-03
Chemenu
CM113063-10g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
10g
$720 2023-02-18
Fluorochem
059930-5g
2-p-Tolyloxy-butyric acid
143094-64-8 95%
5g
£391.00 2022-03-01
Enamine
EN300-228626-0.25g
2-(4-methylphenoxy)butanoic acid
143094-64-8 95%
0.25g
$105.0 2024-06-20

2-(4-methylphenoxy)butanoic acid 関連文献

2-(4-methylphenoxy)butanoic acidに関する追加情報

2-(4-methylphenoxy)butanoic acid (CAS No. 143094-64-8): An Overview of Its Properties, Applications, and Recent Research

2-(4-methylphenoxy)butanoic acid (CAS No. 143094-64-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-(4-methylphenoxy)butyric acid, is characterized by its unique molecular structure, which includes a butanoic acid moiety and a 4-methylphenoxy group. These structural features contribute to its diverse chemical properties and potential applications in various scientific and industrial domains.

The molecular formula of 2-(4-methylphenoxy)butanoic acid is C11H14O3, with a molecular weight of approximately 198.22 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol and acetone. Its melting point is around 75-77°C, and it exhibits a pKa value of approximately 4.7, indicating its acidic nature.

In terms of chemical synthesis, 2-(4-methylphenoxy)butanoic acid can be prepared through several routes. One common method involves the esterification of 4-methylphenol with butyric acid followed by hydrolysis to yield the desired product. Another approach involves the reaction of 4-methylphenol with butyl bromide in the presence of a base, followed by hydrolysis to form the carboxylic acid. These synthetic pathways have been optimized to achieve high yields and purity, making the compound readily available for research and industrial applications.

The biological activity of 2-(4-methylphenoxy)butanoic acid has been the subject of numerous studies. Recent research has shown that this compound exhibits anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to possess antioxidant properties, which can help protect cells from oxidative stress and damage.

In the context of pharmaceuticals, 2-(4-methylphenoxy)butanoic acid has shown promise as a potential therapeutic agent for various inflammatory diseases. For instance, preclinical studies have demonstrated its efficacy in reducing inflammation in animal models of arthritis and colitis. These findings suggest that the compound could be developed into a novel drug for treating inflammatory conditions.

Beyond its anti-inflammatory and antioxidant properties, 2-(4-methylphenoxy)butanoic acid has also been investigated for its potential use in other therapeutic areas. Research has indicated that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, preliminary studies have suggested that the compound may have antitumor activity, although further research is needed to confirm these findings.

In the field of materials science, 2-(4-methylphenoxy)butanoic acid has found applications as a functional additive in polymer formulations. Its unique chemical structure allows it to improve the thermal stability and mechanical properties of polymers, making it valuable in the development of advanced materials for various industries.

The environmental impact of 2-(4-methylphenoxy)butanoic acid has also been studied to ensure its safe use in various applications. Research has shown that the compound is biodegradable under aerobic conditions and does not accumulate in the environment. This characteristic makes it an environmentally friendly option compared to some other organic compounds used in similar applications.

In conclusion, 2-(4-methylphenoxy)butanoic acid (CAS No. 143094-64-8) is a multifaceted compound with a wide range of potential applications in chemistry, biology, pharmaceuticals, and materials science. Its unique chemical structure confers valuable properties such as anti-inflammatory, antioxidant, neuroprotective, and antitumor activities. Ongoing research continues to uncover new insights into its biological mechanisms and potential therapeutic uses, making it an exciting area of study for scientists and researchers worldwide.

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